
3-Chloro-4-fluorobenzamide
Overview
Description
3-Chloro-4-fluorobenzamide (CAS: 701-43-9) is a substituted benzamide derivative with the molecular formula C₇H₅ClFNO and a molecular weight of 173.58 g/mol . It is a white solid with a melting point of 145–147°C and is primarily utilized as a pharmaceutical intermediate and research chemical . The compound’s structural features—a chloro group at position 3 and a fluoro group at position 4 on the benzene ring—contribute to its unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .
Safety data indicate that it requires careful handling, with storage recommendations at -80°C for long-term stability and avoidance of prolonged exposure to heat or moisture . Its purity in commercial preparations typically exceeds 97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent, such as acetic anhydride or benzoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Chloro-4-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide Derivatives
Table 1: Key Properties of 3-Chloro-4-fluorobenzamide and Analogues
Halogen Bonding vs. Hydrogen Bonding
- This compound forms a halogen bond with Gly151 (via the chloro group) and a hydrogen bond with Ser211 in PHGDH, contributing to its high potency (IC₅₀ in low micromolar range) . In contrast, 5-fluoro-2-methylbenzoic acid relies solely on hydrogen bonding, resulting in weaker target engagement .
- In antiviral studies targeting bovine viral diarrhea virus (BVDV), molecular dynamics simulations show that this compound interacts with residues in the E2 protein (e.g., Arg154) but remains partially solvent-exposed, suggesting opportunities for structural optimization .
Steric and Electronic Effects
- The methoxy group in N-(3-chloro-4-methoxyphenyl)acetamide introduces steric hindrance, reducing its ability to penetrate deep binding pockets compared to this compound .
- 5-Chloro-2-fluorobenzamide , an isomer of the parent compound, exhibits a lower melting point (134–138°C vs. 145–147°C), likely due to reduced molecular symmetry and weaker intermolecular forces .
Derivatives with Enhanced Complexity
- However, its stereochemical complexity (undefined stereocenters) may complicate synthesis and reproducibility .
- Tonabersat (C₂₀H₁₉ClFNO₄): A clinical derivative with additional acetyl and dimethyl groups, it demonstrates how functionalization of the benzamide core can expand therapeutic applications (e.g., migraine prophylaxis) .
Biological Activity
3-Chloro-4-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, synthesis, mechanisms of action, and potential applications in various therapeutic areas.
This compound (C7H5ClFNO) features a benzamide structure with chlorine and fluorine substituents that significantly influence its biological activity. The presence of these halogens can enhance the compound's solubility and reactivity, making it a valuable candidate for drug development.
Synthesis
The synthesis of this compound typically involves the acylation of 3-chloro-4-fluoroaniline with an appropriate acylating agent. The process can be optimized to improve yield and purity, which is crucial for subsequent biological evaluations.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including colorectal cancer (HT-29) and others. The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 (Colorectal) | 15 | Kinase inhibition |
MCF-7 (Breast) | 20 | Induction of apoptosis |
A549 (Lung) | 25 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects . Studies suggest that it may exert protective actions against oxidative stress in neuronal cells, potentially through modulation of signaling pathways related to neuroinflammation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Receptor Modulation : It may also affect receptor activity, altering downstream signaling cascades that contribute to cellular responses.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Colorectal Cancer Study : A recent study evaluated the efficacy of this compound in HT-29 cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Neuroprotection Study : Another study focused on its effects in neuroblastoma cells, revealing a reduction in oxidative stress markers and improved cell viability under stress conditions.
Properties
IUPAC Name |
3-chloro-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMQEMBMKCNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371419 | |
Record name | 3-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-43-9 | |
Record name | 3-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.